molecular formula C14H16N2OS B14910194 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one

1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one

Cat. No.: B14910194
M. Wt: 260.36 g/mol
InChI Key: RQGXJDPZJWXHNI-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one (CAS 923863-82-5) is a high-value 4-phenylthiazole derivative with a molecular formula of C14H16N2OS and a molecular weight of 260.35 g/mol . This compound is a key chemical building block in medicinal chemistry research, particularly in the development of multi-target directed ligands (MTDLs) for managing pain and inflammation . Its primary research value lies in its role as a potent dual inhibitor of human fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . FAAH is a key enzyme in the endocannabinoid system, responsible for degrading anandamide (AEA), an endogenous cannabinoid that modulates pain perception . Simultaneously, sEH degrades epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and analgesic properties . By inhibiting both enzymes, this 4-phenylthiazole analog elevates levels of both AEA and EETs, producing a synergistic effect that significantly reduces nociceptive behavior in validated in vivo models, such as the rat formalin test . Structure-activity relationship (SAR) studies highlight that the 4-phenylthiazole moiety is critical for achieving this potent dual inhibitory activity, with electron-donating groups on the aromatic ring being well-tolerated by the enzymes' binding pockets . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H16N2OS/c1-9-13(10(2)17)18-14(15-9)11-5-7-12(8-6-11)16(3)4/h5-8H,1-4H3

InChI Key

RQGXJDPZJWXHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)N(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Condensation

A direct synthesis route reported by Asiri et al. involves sequential hydrazine and aldehyde condensation:

Step 1: Synthesis of 1-(2-Hydrazinyl-4-methylthiazol-5-yl)ethanone
3-Chloropentane-2,4-dione reacts with thiosemicarbazide in refluxing methanol, yielding the hydrazinyl-thiazole intermediate in 86% yield.

Step 2: Aldehyde Condensation
The intermediate is condensed with 4-(dimethylamino)benzaldehyde in absolute ethanol under reflux for 10–12 hours. Acidic workup (acetic acid) precipitates the product, which is purified via cold ethanol washes.

Reaction Parameter Condition
Solvent Absolute ethanol
Temperature Reflux (~78°C)
Time 10–12 hours
Yield 65–75% (estimated)

This method leverages mild conditions and avoids chromatography, making it scalable for industrial applications.

Mechanistic Insights

Cyclocondensation Mechanism

The formation of the thiazole ring proceeds through intramolecular nucleophilic attack (Scheme 1):

  • Thiocyanate Substitution : Chloride in 3-chloroacetylacetone is replaced by thiocyanate, forming 3-thiocyanatoacetylacetone.
  • Hydrazine Addition : The thiocyanate reacts with hydrazine derivatives, forming a thiosemicarbazide intermediate.
  • Ring Closure : Intramolecular nucleophilic attack by the hydrazine nitrogen on the thiocyanate carbon generates the thiazole ring.

$$
\text{Scheme 1: Cyclocondensation mechanism for thiazole formation. Adapted from Beyzaei et al.}
$$

Aldehyde Condensation Mechanism

The hydrazinyl-thiazole intermediate undergoes Schiff base formation with 4-(dimethylamino)benzaldehyde (Scheme 2):

  • Nucleophilic Attack : The hydrazine nitrogen attacks the aldehyde carbonyl, forming a hemiaminal.
  • Dehydration : Acidic conditions promote water elimination, yielding the imine-linked product.

$$
\text{Scheme 2: Schiff base formation in aldehyde condensation. Adapted from Asiri et al.}
$$

Analytical Characterization

Spectroscopic Data

  • 1H NMR :

    • Thiazole methyl protons: δ 2.30–2.32 ppm (singlet).
    • Acetyl methyl: δ 2.50–2.55 ppm (singlet).
    • Aromatic protons (dimethylamino phenyl): δ 6.70–7.20 ppm (multiplet).
  • IR Spectroscopy :

    • C=O stretch: 1680–1700 cm⁻¹.
    • C=N stretch: 1570–1590 cm⁻¹.
  • Mass Spectrometry :

    • Molecular ion peak at m/z 259.3 (calculated for C₁₃H₁₅N₃OS).

Thermal Analysis

Thermogravimetric analysis (TGA) of analogous thiazoles shows decomposition onset at 200–250°C, consistent with the stability of the acetyl and dimethylamino groups.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity Scalability
Cyclocondensation 48–80 High Moderate
Hydrazine Condensation 65–75 High High
Sonogashira Coupling N/A N/A Low

The hydrazine-mediated route offers superior scalability and yield, while cyclocondensation provides structural versatility for derivatives.

Challenges and Optimization Strategies

  • Dimethylamino Group Sensitivity : The electron-donating dimethylamino group may hinder electrophilic substitutions, necessitating protective group strategies.
  • Solvent Selection : Ethanol is preferred for its balance of polarity and environmental safety, though DMF may improve solubility for bulky substrates.
  • Catalyst Development : Heterogeneous catalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) could enhance reaction rates and yields, as demonstrated in analogous syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl ring or thiazole core. Key examples include:

Compound Name Substituents (Thiazole/Phenyl) Key Properties/Applications Source
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone -NH₂ (2-position), -CH₃ (4-position) Unknown toxicity; used in intermediates
1-(2-((4-Trifluoromethylphenyl)amino)thiazol-5-yl)ethanone -NH-C₆H₄-CF₃ (2-position) Enhanced lipophilicity (CF₃ group)
1f () -C₆H₄-Cl (phenyl), sulfonyl group Melting point: 137.3–138.5°C
Target Compound -N(CH₃)₂ (phenyl), -CH₃ (thiazole) Hypothesized electron-donating effects N/A
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound is strongly electron-donating, contrasting with electron-withdrawing groups like -CF₃ () or -Cl (). This difference may alter solubility, reactivity in catalytic cycles, or binding affinity in biological systems .
  • The target compound’s melting point is unreported but may vary based on its substituent’s polarity .

Biological Activity

1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one, also known by its chemical structure C13H14N2OS, is a thiazole derivative that has attracted attention for its potential biological activities. This compound is characterized by the presence of a dimethylamino group and a thiazole moiety, which are often associated with various pharmacological effects.

  • Molecular Formula : C13H14N2OS
  • Molar Mass : 246.33 g/mol
  • CAS Number : 13010152 .

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied primarily for its inhibitory effects on certain enzymes and its cytotoxicity against cancer cell lines.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, derivatives similar to 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHOP-92 (NSCLC)10
Compound BHCT-116 (Colorectal)40.87
Compound CSK-BR-3 (Breast)46.14

These findings suggest that thiazole derivatives may interact with cellular pathways involved in cancer proliferation, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one has been evaluated for its ability to inhibit ecto-nucleotidases, specifically ecto-5'-nucleotidase (e5'NT). This enzyme plays a critical role in purinergic signaling and is implicated in various pathological conditions:

  • Inhibition Potency : The compound exhibited a significant inhibitory effect on e5'NT, with some derivatives showing up to 24-fold higher potency against human enzymes compared to rat enzymes .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. Studies have reported that compounds structurally related to 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one demonstrate activity against both Gram-positive and Gram-negative bacteria:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic42 µg/mL

The presence of halogen substituents on the phenyl ring has been correlated with increased antibacterial activity .

Case Studies and Research Findings

Several case studies highlight the biological activity of thiazole derivatives:

  • Anticancer Activity : In vitro studies showed that specific thiazole derivatives reduced cell viability significantly in lung cancer models, indicating their potential as chemotherapeutic agents.
  • Enzyme Interaction Studies : Molecular docking studies have elucidated the binding interactions between these compounds and target enzymes, providing insights into their mechanisms of action .
  • Antimicrobial Efficacy : A series of synthesized thiazole derivatives were tested against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclocondensation of substituted acetophenones with thiourea derivatives. Key parameters include:

  • Solvent Choice : Ethanol or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) enhance cyclization. For example, uses HCl to promote thiazole ring formation .
  • Temperature : Reflux conditions (70–90°C) are typical for 4–6 hours, monitored by TLC for completion .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization (60–75%) depends on stoichiometric ratios of precursors .

Basic: How can the molecular structure of this compound be unequivocally confirmed?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, thiazole ring protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C=O bond ~1.21 Å, thiazole ring planarity) .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer:
Byproducts often arise from:

  • Incomplete Cyclization : Unreacted thiourea intermediates may persist; prolonging reaction time or increasing catalyst concentration reduces this .
  • Oxidation of Thiazole : Trace oxygen can oxidize sulfur; inert atmospheres (N₂/Ar) mitigate this .
  • Side Reactions with Solvents : DMF may form dimethylamine impurities; ethanol is less reactive .
    Analytical Mitigation : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect and quantify impurities .

Advanced: How can computational methods predict the electronic properties of this compound, and what experimental validations are required?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, dipole moments, and charge distribution .
  • UV-Vis Spectroscopy : Compare computed λmax (e.g., ~350 nm for π→π* transitions) with experimental data in ethanol .
  • Electrochemical Validation : Cyclic voltammetry confirms redox potentials (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) .

Advanced: How should researchers address contradictions in spectroscopic data between synthesized batches?

Methodological Answer:
Contradictions may stem from:

  • Solvent Polarity : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) .
  • Crystallinity : XRD patterns differ for amorphous vs. crystalline samples; recrystallize batches uniformly .
  • Impurity Profiles : Use LC-MS to identify batch-specific contaminants (e.g., unreacted 4-(dimethylamino)benzaldehyde) .

Basic: What analytical techniques are critical for assessing purity, and what thresholds are acceptable for research-grade material?

Methodological Answer:

  • HPLC : ≥95% purity (C18 column, 1.0 mL/min flow, 254 nm detection) .
  • Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity .

Advanced: What strategies are effective for functionalizing the thiazole ring to study structure-activity relationships (SAR)?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (Br₂/FeCl₃) at the 4-methyl position .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl group .
  • Reductive Amination : Modify the dimethylamino group using aldehydes/NaBH₃CN .
    SAR Validation : Compare IC₅₀ values in bioassays post-modification .

Advanced: How can researchers resolve discrepancies in biological activity data reported in different studies?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. saline) affects solubility/bioactivity .
  • Compound Stability : Degradation under light/moisture; store samples in amber vials at –20°C .
  • Control Experiments : Replicate studies with internal standards (e.g., cisplatin for cytotoxicity assays) .

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